molecular formula C27H32O14 B6354462 Naringin hydrate CAS No. 58001-41-5

Naringin hydrate

Cat. No.: B6354462
CAS No.: 58001-41-5
M. Wt: 580.5 g/mol
InChI Key: DFPMSGMNTNDNHN-VVEPWVCASA-N
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Mechanism of Action

Naringoside, also known as (2R)-5-Hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-7-yl 2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside, is a flavanone compound that has been the subject of numerous studies due to its potential therapeutic effects .

Target of Action

It’s known that flavonoids like naringoside interact with a wide range of molecular targets in the body, including enzymes, receptors, and signaling pathways .

Mode of Action

It’s known that flavonoids like Naringoside can interact with their targets in various ways, such as by binding to receptors or enzymes, modulating signaling pathways, or influencing gene expression .

Biochemical Pathways

Naringoside is involved in the biosynthesis of naringenin, a common precursor for flavonoid natural products . The biosynthetic pathway involves several enzymes, including phenylalanine ammonia-lyase (EwPAL), 4-coumarate-CoA ligase (Ew4CL1), chalcone synthase (EwCHS1), chalcone isomerase (EwCHI1), and CHI-like protein (EwCHIL3) .

Pharmacokinetics

It’s known that naringoside is metabolized in the liver into naringenin . This process involves two steps: first, Naringoside is hydrolyzed by α-L-rhamnosidase activity of naringinase to rhamnose and prunin. The prunin formed is then hydrolyzed by β-D-glucosidase activity of naringinase into naringenin and glucose .

Action Environment

The action, efficacy, and stability of Naringoside can be influenced by various environmental factors. For example, the absorption and metabolism of Naringoside can be affected by the presence of other compounds, the pH of the environment, and the individual’s metabolic state .

Preparation Methods

Synthetic Routes and Reaction Conditions

Naringin can be synthesized through various methods, including acylation and glycosylation. The acylation reaction occurs in the glycoside region, enhancing the lipid solubility of naringin . High-speed counter-current chromatography (HSCCC) is another method used for the preparation and separation of naringin, utilizing a two-phase solvent system composed of ethyl acetate, n-butanol, and water .

Industrial Production Methods

Industrial production of naringin often involves extraction from citrus fruits. The process includes crushing the fruits, followed by solvent extraction and purification. The use of enzymes like naringinase can help in debittering grapefruit juice by breaking down naringin into its less bitter components .

Chemical Reactions Analysis

Types of Reactions

Naringin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure to enhance its solubility and bioavailability .

Common Reagents and Conditions

Common reagents used in the reactions involving naringin include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the flavonoid structure .

Major Products Formed

The major products formed from these reactions include naringenin, which is the aglycone form of naringin, and various glycosylated derivatives that enhance its solubility and bioavailability .

Scientific Research Applications

Naringin hydrate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Naringin

Naringin is unique due to its glycosylated structure, which provides steric hindrance and makes it less potent than its aglycone counterpart, naringenin. this structure also enhances its solubility and stability, making it a valuable compound for various applications .

Properties

IUPAC Name

(2R)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O14/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)18(9-28)40-27(25)38-13-6-14(30)19-15(31)8-16(39-17(19)7-13)11-2-4-12(29)5-3-11/h2-7,10,16,18,20-30,32-36H,8-9H2,1H3/t10-,16+,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPMSGMNTNDNHN-VVEPWVCASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@@H](OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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